N-tert-butyl-9H-xanthene-9-carboxamide
Overview
Description
N-tert-butyl-9H-xanthene-9-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. This compound is often used in scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with tert-butylamine. One common method includes the use of xanthene-9-carboxylic acid as a starting material, which is then reacted with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
N-tert-butyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-tert-butyl-9H-xanthene-9-carboxamide can be compared with other similar compounds in the xanthene family:
Xanthene-9-carboxylic acid: A precursor in the synthesis of this compound.
9H-xanthene-9-carboxamide: A similar compound without the tert-butyl group.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Another xanthene derivative with different substituents.
The uniqueness of this compound lies in its specific tert-butyl substitution, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-tert-butyl-9H-xanthene-9-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)19-17(20)16-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYLSTHLFWFOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320885 | |
Record name | N-tert-butyl-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349401-21-4 | |
Record name | N-tert-butyl-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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